molecular formula C10H6Cl2N2O3 B15311130 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid

3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid

Katalognummer: B15311130
Molekulargewicht: 273.07 g/mol
InChI-Schlüssel: KLPDCWGRQSGWGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid is an organic compound known for its unique chemical structure and properties It contains a pyridyl group substituted with dichloro groups, an isoxazole ring, and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dichloro-4-methylpyridine, which is then subjected to various reactions to introduce the isoxazole ring and carboxylic acid group. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as methyl 2,3,4-trimethoxybenzoate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The dichloro groups in the pyridyl ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyridyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The dichloro-pyridyl group can interact with enzymes or receptors, modulating their activity. The isoxazole ring and carboxylic acid group contribute to the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dichloro-4-methylpyridine: Shares the dichloro-pyridyl group but lacks the isoxazole ring and carboxylic acid group.

    5-Methylisoxazole-4-carboxylic Acid: Contains the isoxazole ring and carboxylic acid group but lacks the dichloro-pyridyl group.

    Bis(3,5-dichloro-4-pyridyl)(2,4,6-trichlorophenyl)methyl radical: Contains two pyridyl groups and is used in luminescent applications.

Uniqueness

3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C10H6Cl2N2O3

Molekulargewicht

273.07 g/mol

IUPAC-Name

3-(3,5-dichloropyridin-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H6Cl2N2O3/c1-4-7(10(15)16)9(14-17-4)8-5(11)2-13-3-6(8)12/h2-3H,1H3,(H,15,16)

InChI-Schlüssel

KLPDCWGRQSGWGX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C2=C(C=NC=C2Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.